molecular formula C28H34O15 B2421771 Clematine CAS No. 150172-22-8

Clematine

Cat. No.: B2421771
CAS No.: 150172-22-8
M. Wt: 610.565
InChI Key: APSNPMVGBGZYAJ-ATDINVGTSA-N
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Description

7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4’,5-dihydroxy-3’-methoxyflavanone is a flavonoid compound known for its diverse biological activities. It is a derivative of flavanone, characterized by the presence of rhamnopyranosyl and glucopyranosyl sugar moieties. This compound is isolated from various plant sources and exhibits significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4’,5-dihydroxy-3’-methoxyflavanone typically involves glycosylation reactions. The flavanone core is first synthesized through a series of reactions, including condensation and cyclization. The glycosylation step involves the attachment of rhamnopyranosyl and glucopyranosyl groups to the flavanone core using glycosyl donors and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as plants. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4’,5-dihydroxy-3’-methoxyflavanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4’,5-dihydroxy-3’-methoxyflavanone has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its role in plant metabolism and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-4’,5-dihydroxy-3’-methoxyflavanone is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-16(42-18(20)7-12)11-3-4-13(29)17(5-11)38-2/h3-7,10,16,19,21-30,32-37H,8-9H2,1-2H3/t10-,16?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSNPMVGBGZYAJ-ATDINVGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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